![molecular formula C12H11N3O B11727219 1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one CAS No. 384812-86-6](/img/structure/B11727219.png)
1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts and reaction conditions that are scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent sensor due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE
- 1H-PYRAZOLO[3,4-B]QUINOLINES
Uniqueness
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
384812-86-6 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1,7-dimethyl-4H-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-8(5-7)12(16)11-10(14-9)6-13-15(11)2/h3-6H,1-2H3,(H,14,16) |
Clé InChI |
JSQCUYFDQSBUGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C2=O)N(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


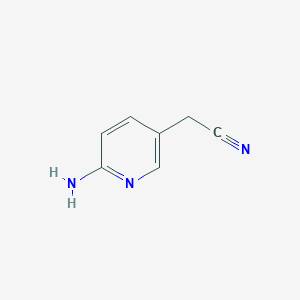
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
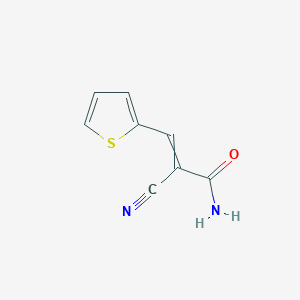
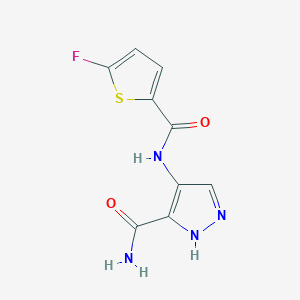
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)


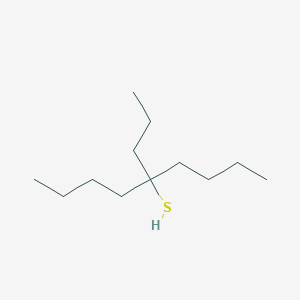
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
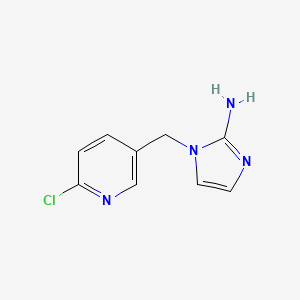
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
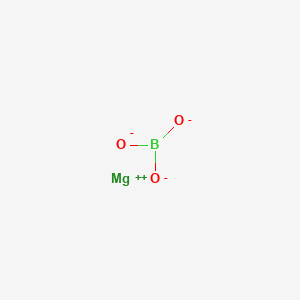
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
